Technical Whitepaper: (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide in PROTAC Design
Technical Whitepaper: (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide in PROTAC Design
This guide details the chemical structure, physicochemical properties, and experimental application of (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide , a critical "linker-ligand" conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
[1]
Executive Summary
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide is a heterobifunctional precursor designed for the modular synthesis of PROTACs.[1] It comprises three functional domains: the (S,R,S)-AHPC ligand (a high-affinity recruiter of the Von Hippel-Lindau E3 ubiquitin ligase), a PEG4 spacer (providing solubility and optimal reach), and a terminal Azide handle (enabling chemoselective conjugation via Click Chemistry). This guide provides researchers with the structural insights and protocols necessary to utilize this reagent effectively in Targeted Protein Degradation (TPD) campaigns.
Part 1: Chemical Identity & Structural Analysis
Structural Composition
The molecule is constructed to bridge an E3 ligase and a Target Protein (POI). Its efficacy relies on the precise stereochemistry of the VHL ligand and the physicochemical properties of the linker.
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VHL Ligand Core ((S,R,S)-AHPC):
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Stereochemistry: The (S,R,S) configuration is non-negotiable. It refers to the chiral centers at the:
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Function: Binds deep within the hydrophobic pocket of the VHL protein (part of the VHL-ElonginB-ElonginC-Cul2 complex).[1]
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Linker System (Acetamido-O-PEG4-C2):
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Acetamido: A glycolic acid amide linkage (-NH-CO-CH2-O-) connects the PEG chain to the VHL ligand.[1] This amide bond is stable in plasma and prevents premature cleavage.[1]
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PEG4 Spacer: A tetra-ethylene glycol chain (-CH2CH2O- x4) provides hydrophilicity, reducing the "greasiness" of the final PROTAC and improving oral bioavailability potential.[1]
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C2-Azide: A terminal ethyl group (-CH2CH2-N3) presents the reactive azide for conjugation.[1]
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Physicochemical Properties Table[1]
| Property | Value / Description |
| Chemical Name | (2S,4R)-1-((S)-17-Azido-2-(tert-butyl)-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Common Name | (S,R,S)-AHPC-PEG4-Azide; VHL Ligand-PEG4-N3 |
| CAS Number | 1797406-81-5 (Free Base) |
| Molecular Weight | 689.82 g/mol |
| Molecular Formula | C₃₂H₄₇N₇O₈S |
| Solubility | High: DMSO, DMF, DCM.[1][4][5][6][7] Low: Water (requires co-solvent). |
| Purity Requirement | >95% (HPLC) required for clean Click reactions. |
| Storage | Powder: -20°C (3 years).[1][6] In Solvent (DMSO): -80°C (6 months). |
Part 2: Mechanistic Role in TPD
The Ternary Complex
The primary function of this molecule is to facilitate the formation of a ternary complex: POI—PROTAC—VHL .
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Recruitment: The AHPC moiety binds VHL with high affinity (
nM).[1] -
Ubiquitination: Once the ternary complex is stable, the E2 enzyme transfers ubiquitin to surface lysines on the POI.
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[1]
Visualization of the Mechanism
The following diagram illustrates the logical flow from chemical conjugation to biological degradation.
Caption: Workflow showing the synthesis of the PROTAC via Click Chemistry and its subsequent mechanism of action in the ubiquitin-proteasome system.[1]
Part 3: Experimental Protocols
Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of (S,R,S)-AHPC-PEG4-Azide to an alkyne-functionalized target ligand.[1]
Reagents:
-
Component A: (S,R,S)-AHPC-PEG4-Azide (1.0 equiv).[1]
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Component B: Target Ligand-Alkyne (1.0 - 1.2 equiv).[1]
-
Reductant: Sodium Ascorbate (0.5 - 1.0 equiv).[1]
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Ligand (Optional but recommended): THPTA (0.5 equiv) to protect biomolecules from oxidative damage and accelerate the reaction.
-
Solvent: DMSO/t-Butanol/Water (1:1:1) or DMF/Water.
Step-by-Step Procedure:
-
Preparation: Dissolve Component A and Component B in minimal DMSO or DMF.
-
Mixing: Combine the two solutions in a reaction vial.
-
Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄ and THPTA.[1] Mix them first, then add Sodium Ascorbate. The solution should remain clear (or turn slightly yellow).
-
Initiation: Add the catalyst mixture to the reaction vial containing the ligands.
-
Incubation: Stir at Room Temperature (25°C) for 2–16 hours under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) species.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the azide peak (MW ~689) and the appearance of the triazole product (MW = MW_A + MW_B).
-
Purification:
-
Extraction: Dilute with EtOAc, wash with brine/water to remove copper salts.
-
Prep-HPLC: Purify using a C18 column (Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Solubility & Handling Guide
-
Stock Solution: Prepare a 10–50 mM stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles, which can degrade the azide functionality.[1]
-
Aqueous Stability: The amide and ether bonds are stable in aqueous buffers (pH 4–8) for >24 hours, making it suitable for biological assays after conjugation. However, the free azide should be stored in organic solvent.
Part 4: References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[1]
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society.
-
MedChemExpress. (S,R,S)-AHPC-PEG4-Azide Product Datasheet.
-
Sigma-Aldrich. (S,R,S)-AHPC-PEG4-Azide Product Specification.
Sources
- 1. PROTAC Linker | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R,S)-AHPC-PEG4-N3 | PROTAC Linker | TargetMol [targetmol.com]
- 7. (S, R, S)-AHPC-PEG4-Azide, 2597167-24-1 | BroadPharm [broadpharm.com]
